molecular formula C23H21ClFN5O3 B11465086 3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B11465086
M. Wt: 469.9 g/mol
InChI Key: FDRBOJHGQVRJNC-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine-pyrimidine fused ring system, substituted with chloro, fluoro, and methoxy groups.

Preparation Methods

The synthesis of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and 3-methoxyphenylacetonitrile.

    Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

    Cyclization: The intermediate product undergoes cyclization to form the purine-pyrimidine fused ring system.

    Final Steps: The final product is obtained after purification, typically through recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Scientific Research Applications

3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione include:

    3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid: This compound shares the chloro and fluoro substitutions but has a different core structure.

    2-chloro-6-fluoroanisole: This compound has similar substituents but lacks the purine-pyrimidine fused ring system.

    2-chloro-4-methylpyrimidine: This compound has a similar pyrimidine core but different substituents.

The uniqueness of this compound lies in its specific combination of substituents and the fused ring system, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C23H21ClFN5O3

Molecular Weight

469.9 g/mol

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21ClFN5O3/c1-27-20-19(21(31)30(23(27)32)13-16-17(24)8-4-9-18(16)25)29-11-5-10-28(22(29)26-20)14-6-3-7-15(12-14)33-2/h3-4,6-9,12H,5,10-11,13H2,1-2H3

InChI Key

FDRBOJHGQVRJNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)C5=CC(=CC=C5)OC

Origin of Product

United States

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